N-[2-({[(1Z)-1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-fluorobenzamide
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Overview
Description
N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-4-FLUOROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a hexafluoropropane moiety, a fluorobenzamide group, and a diethoxyphenyl ethylidene amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-4-FLUOROBENZAMIDE typically involves multiple steps:
Formation of the Diethoxyphenyl Ethylidene Amino Intermediate: This step involves the reaction of 3,4-diethoxybenzaldehyde with an amine to form the corresponding Schiff base.
Introduction of the Hexafluoropropane Moiety: The intermediate is then reacted with a hexafluoropropane derivative under controlled conditions to introduce the hexafluoropropane group.
Coupling with 4-Fluorobenzamide: Finally, the compound is coupled with 4-fluorobenzamide using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or ethers.
Scientific Research Applications
N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-4-FLUOROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structural features.
Materials Science: Application in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: Use as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(4-Amino-2,5-diethoxyphenyl)benzamide: Similar structure but lacks the hexafluoropropane moiety.
N-(2-{[(Z)-[1-Amino-2-(3,4-dimethoxyphenyl)ethylidene]amino]oxy}-1,1,1,3,3,3-hexafluoropropan-2-yl)-4-fluorobenzamide: Similar structure with methoxy groups instead of ethoxy groups.
Uniqueness
N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-4-FLUOROBENZAMIDE is unique due to the presence of both the hexafluoropropane moiety and the diethoxyphenyl group, which confer distinct chemical and biological properties. This combination of features is not commonly found in other compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C22H22F7N3O4 |
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Molecular Weight |
525.4 g/mol |
IUPAC Name |
N-[2-[(Z)-[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino]oxy-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C22H22F7N3O4/c1-3-34-16-10-5-13(11-17(16)35-4-2)12-18(30)32-36-20(21(24,25)26,22(27,28)29)31-19(33)14-6-8-15(23)9-7-14/h5-11H,3-4,12H2,1-2H3,(H2,30,32)(H,31,33) |
InChI Key |
FQWWXCNQDAIWCD-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C/C(=N/OC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)F)/N)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=NOC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)F)N)OCC |
Origin of Product |
United States |
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